molecular formula C20H16N2O3S B2937103 2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 684232-00-6

2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No.: B2937103
CAS No.: 684232-00-6
M. Wt: 364.42
InChI Key: HDTMWPRMLHOFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with two methoxy groups at the 2- and 6-positions, conjugated to a naphtho[2,1-d]thiazole moiety via an amide linkage. This structure combines the pharmacological versatility of benzamide derivatives with the electron-rich, planar naphthothiazole system, which enhances π-π stacking interactions and binding affinity to biological targets . The compound’s synthesis likely follows protocols similar to those for related naphthothiazole derivatives, such as coupling activated benzamide intermediates with naphthothiazol-2-amine under mild conditions, achieving high yields (up to 92%) .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-24-15-8-5-9-16(25-2)17(15)19(23)22-20-21-14-11-10-12-6-3-4-7-13(12)18(14)26-20/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTMWPRMLHOFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds, substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides, are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzamide Substituents

  • 2,6-Dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB) :
    This analogue replaces the naphthothiazole group with a 4-methoxyphenyl ring. DMPB exhibits potent depigmenting activity in skin by inhibiting tyrosinase, with an IC₅₀ of 1.2 μM. However, its simpler structure reduces π-π interactions compared to the naphthothiazole-containing target compound, likely diminishing its binding affinity to more complex targets like kinases or receptors .

  • N-(6-Aminobenzo[d]thiazol-2-yl)benzamide: Substituting the naphthothiazole with an aminobenzothiazole moiety shifts the compound’s application to corrosion inhibition. This derivative achieves 89% inhibition efficiency on mild steel in acidic media, attributed to the electron-donating amino group enhancing adsorption on metal surfaces. The absence of methoxy groups reduces steric hindrance, favoring planar adsorption .

Naphthothiazole Derivatives with Varied Pharmacophores

  • 2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (Compound 2): This derivative replaces the benzamide with a pyrazole-cyanide group. It shows moderate anti-prostate cancer activity (IC₅₀ = 12 μM) but lower solubility due to the hydrophobic cyano group.
  • 2-[7-Benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole (Compound 11): Incorporating a pyrimidine-imine moiety increases molecular weight (437.52 g/mol vs. ~400 g/mol for the target compound) and complexity. Compound 11 exhibits androgen receptor antagonism (IC₅₀ = 0.8 μM) but suffers from synthetic challenges (59% yield). The target compound’s simpler structure may offer better synthetic scalability .

Thiazole-Based Medicinal Chemistry Scaffolds

  • N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide :
    This triazole-thiazole hybrid shows 40% growth inhibition in NCI-H522 lung cancer cells. The target compound’s naphthothiazole system may enhance DNA intercalation or kinase inhibition due to its extended aromatic surface .

  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide :
    Chlorine substituents confer anti-inflammatory properties (COX-2 IC₅₀ = 3.5 μM), but the target compound’s methoxy groups reduce toxicity risks associated with halogenated aromatics .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Application Yield (%) Reference
2,6-Dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide ~400* 2,6-Dimethoxy, naphthothiazole Under investigation (kinase inhibition) ~92
DMPB 317.34 2,6-Dimethoxy, 4-methoxyphenyl Tyrosinase inhibition (IC₅₀ = 1.2 μM) 75
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 269.33 6-Amino, benzothiazole Corrosion inhibitor (89% efficiency) 82
Compound 2 () 291.37 Pyrazole-cyanide Anti-prostate cancer (IC₅₀ = 12 μM) 87
Compound 11 () 437.52 Pyrimidine-imine Androgen receptor antagonist (IC₅₀ = 0.8 μM) 59

*Estimated based on structural analogs.

Research Findings and Mechanistic Insights

  • Solubility and Bioavailability: The 2,6-dimethoxy groups in the target compound enhance water solubility compared to halogenated or cyano-substituted analogues, critical for oral administration .
  • Target Selectivity : Unlike simpler N-(thiazol-2-yl)benzamides, the naphthothiazole moiety may reduce off-target effects by increasing steric bulk, as seen in kinase inhibitor optimizations .
  • Synthetic Efficiency : The target compound’s synthesis benefits from methodologies developed for naphthothiazole derivatives, achieving higher yields (92%) than multi-step pyrimidine-fused analogues (59–66%) .

Biological Activity

2,6-Dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

The compound has the following characteristics:

  • Molecular Formula : C20H16N2O3S
  • Molecular Weight : 364.4 g/mol
  • Structural Features : It features a naphtho[2,1-d]thiazole moiety linked to a benzamide structure, with two methoxy groups at the 2 and 6 positions of the benzene ring. This configuration may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites. For instance, it has been shown to affect nicotinamide adenine dinucleotide kinase (NADK), which plays a crucial role in cellular metabolism and growth regulation .
  • Cell Cycle Regulation : In studies involving cancer cell lines, this compound has demonstrated the ability to induce cell cycle arrest in the G2/M phase. This is particularly relevant in the context of cancer therapeutics where controlling cell proliferation is critical .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A summary of findings from various studies is presented in the table below.

StudyCell LineIC50 (µM)Mechanism
HCT1160.4Tubulin polymerization inhibition
SW6200.45Induces G2/M phase arrest
HeLa0.5Inhibition of NADK activity

These results suggest that the compound's effectiveness varies among different cancer cell lines but consistently shows low micromolar potency.

Enzyme Interaction Studies

In addition to its anticancer effects, this compound has been investigated for its interactions with various enzymes:

  • NADK Inhibition : The compound was found to reduce NADP and NADPH levels in cells by inhibiting NADK, leading to destabilization of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
  • Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization effectively, which is a common mechanism for many anticancer agents that target microtubules .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on HCT116 Cells :
    • Objective : To evaluate the effect on cell proliferation.
    • Findings : Treatment resulted in significant growth inhibition and increased apoptosis markers.
  • Case Study on SW620 Cells :
    • Objective : To assess cell cycle dynamics.
    • Findings : The compound induced G2/M phase arrest, suggesting its potential as a chemotherapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.